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Introduction
Veralgin is a pharmaceutical preparation known for its spasmolytic and analgesic properties.

However, the brand name "Veralgin" is associated with different active pharmaceutical

ingredients (APIs) in various geographical regions. This technical guide provides an in-depth

analysis of the two primary formulations of Veralgin: one containing Tiemonium

Methylsulphate, and a combination product composed of Metamizole sodium, Pitofenone

hydrochloride, and Fenpiverinium bromide. This document is intended for researchers,

scientists, and drug development professionals, offering a detailed examination of the chemical

structures, mechanisms of action, and relevant experimental data for each active ingredient.

Section 1: Tiemonium Methylsulphate Formulation
Active Ingredient: Tiemonium Methylsulphate
Tiemonium methylsulphate is a quaternary ammonium antimuscarinic agent.[1] It is utilized for

its spasmolytic effects on the smooth muscles of the intestine, biliary system, bladder, and

uterus.[2]

Chemical Structure
Chemical Name: 4-(3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholinium methyl

sulfate
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Molecular Formula: C₁₈H₂₄NO₂S⁺·CH₃O₄S⁻

Molecular Weight: 429.56 g/mol [1]

Chemical Structure:

Mechanism of Action
Tiemonium methylsulphate exerts its spasmolytic effects through a multi-faceted mechanism. It

acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the

contractile effects of acetylcholine on smooth muscle.[3] Additionally, it has been shown to have

a membrane-stabilizing effect, reinforcing the binding of calcium to membrane phospholipids.[3]

This action is thought to inhibit the release and availability of intracellular calcium, which is

crucial for muscle contraction.[3]

The primary signaling pathway inhibited by Tiemonium Methylsulphate is the Gq/11 protein-

coupled receptor pathway activated by acetylcholine at M3 muscarinic receptors. By blocking

this receptor, Tiemonium Methylsulphate prevents the activation of phospholipase C (PLC) and

the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a

decrease in intracellular calcium levels and smooth muscle relaxation.
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Caption: Signaling pathway of Tiemonium Methylsulphate.

Quantitative Data
Currently, specific quantitative data such as Kᵢ values for muscarinic receptor subtypes or IC₅₀

values for the inhibition of acetylcholine-induced contractions for Tiemonium Methylsulphate

are not readily available in the public domain. Hydroalcoholic extract of D. kotschyi, which

contains Tiemonium methylsulphate, was found to inhibit KCl and acetylcholine-induced

contractions in rat isolated ileum with IC50 values of 41 ± 10 μg/mL and 133 ± 19 μg/mL,

respectively.[4]

Section 2: Combination Formulation (Metamizole,
Pitofenone, Fenpiverinium)
This formulation of Veralgin combines an analgesic and antipyretic (Metamizole) with two

spasmolytic agents (Pitofenone and Fenpiverinium) to provide relief from pain associated with

smooth muscle spasms.

Active Ingredient: Metamizole Sodium
Metamizole sodium is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic

and antipyretic properties and a comparatively weak anti-inflammatory effect.[5]

Chemical Name: Sodium [(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)

(methyl)amino]methanesulfonate

Molecular Formula: C₁₃H₁₆N₃NaO₄S[6]

Molecular Weight: 333.34 g/mol [6]

Chemical Structure:

The mechanism of action of Metamizole is complex and not fully elucidated. It is understood to

act both centrally and peripherally. Its primary mechanisms include:

Inhibition of Cyclooxygenase (COX): Metamizole's active metabolites inhibit COX-1 and

COX-2, thereby reducing prostaglandin synthesis.[7][8] This is believed to be a key

component of its analgesic and antipyretic effects.
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Endocannabinoid System Modulation: The active metabolites of Metamizole, 4-

methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), can be conjugated with

arachidonic acid to form compounds that activate cannabinoid receptors (CB1 and CB2).[9]

[10]

Nitric Oxide (NO) Pathway: There is evidence to suggest that Metamizole may activate the

NO-cGMP pathway, which can contribute to its antinociceptive effects.[6]

Opioid System Interaction: Some studies suggest an interaction with the endogenous opioid

system.[11]
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Caption: Proposed mechanisms of action for Metamizole.
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Target Parameter Value Reference

COX-1 (cell-free) IC₅₀ ~150 µg/ml [7][12]

COX-2 (cell-free) IC₅₀ ~150 µg/ml [7][12]

COX-1 (intact cells) IC₅₀ 486 - 1730 µg/ml [13]

COX-2 (intact cells) IC₅₀ 12 - 21 µg/ml [13]

Cannabinoid Receptor

1 (CB1) (Metabolite 5)
Kᵢ 7.8 ± 0.8 µM [10]

Cannabinoid Receptor

2 (CB2) (Metabolite 5)
Kᵢ 3.0 ± 0.4 µM [10]

Cannabinoid Receptor

1 (CB1) (Metabolite 6)
Kᵢ 2.9 ± 0.3 µM [10]

Cannabinoid Receptor

2 (CB2) (Metabolite 6)
Kᵢ 5.4 ± 0.6 µM [10]

Active Ingredient: Pitofenone Hydrochloride
Pitofenone hydrochloride is a spasmolytic agent with a dual mechanism of action.[7]

Chemical Name: Methyl 2-[4-(2-piperidinoethoxy)benzoyl]benzoate hydrochloride[14]

Molecular Formula: C₂₂H₂₅NO₄·HCl[15]

Molecular Weight: 403.90 g/mol [15]

Chemical Structure:

Pitofenone's spasmolytic activity arises from:

Muscarinic Receptor Antagonism: It acts as a competitive antagonist at muscarinic

receptors, particularly the M3 subtype on smooth muscle cells.[16] This blocks the contractile

effects of acetylcholine.
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Phosphodiesterase (PDE) Inhibition: It exhibits a papaverine-like direct musculotropic effect,

which is believed to involve the inhibition of phosphodiesterases, leading to an increase in

intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[2]

Acetylcholinesterase (AChE) Inhibition: Pitofenone also inhibits acetylcholinesterase, the

enzyme that degrades acetylcholine.[17] This effect is somewhat paradoxical to its

antispasmodic action, and its clinical significance is not fully established.
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Caption: Multifaceted mechanism of action of Pitofenone.

Target Parameter Value Reference

Diacylglycerol O-

acyltransferase 1

(DGAT-1) (human)

IC₅₀ 9 nM [18]

Diacylglycerol O-

acyltransferase 1

(DGAT-1) (mouse)

IC₅₀ 22 nM [18]

Note: While Pitofenone is a potent muscarinic receptor antagonist, specific Kᵢ values for

muscarinic receptor subtypes are not readily available in the provided search results.
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Active Ingredient: Fenpiverinium Bromide
Fenpiverinium bromide is a quaternary ammonium compound with potent anticholinergic and

antispasmodic properties.[19]

Chemical Name: 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide[10]

Molecular Formula: C₂₂H₂₉BrN₂O[20]

Molecular Weight: 417.38 g/mol [20]

Chemical Structure:

Fenpiverinium bromide is a competitive antagonist of acetylcholine at muscarinic receptors,

with a preference for the M3 subtype located on smooth muscle cells.[19][21] By blocking the

action of acetylcholine at these receptors, it inhibits the downstream signaling cascade that

leads to smooth muscle contraction.[19] This action is highly specific, as it does not affect

contractions induced by non-cholinergic stimuli like high potassium or norepinephrine.[19]

The signaling pathway for Fenpiverinium bromide is identical to that of Tiemonium

Methylsulphate, focusing on the blockade of the M3 muscarinic receptor and the subsequent

inhibition of the Gq/11-PLC-IP3/DAG pathway.
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Click to download full resolution via product page

Caption: Signaling pathway of Fenpiverinium Bromide.

Specific Kᵢ values for Fenpiverinium bromide at muscarinic receptor subtypes are not readily

available in the public domain. However, its classification as a quaternary ammonium

anticholinergic suggests a high affinity for these receptors.[19]

Section 3: Experimental Protocols
Isolated Guinea Pig Ileum Assay for Spasmolytic Activity
This ex vivo method is a classical pharmacological preparation to assess the contractile and

relaxant properties of substances on smooth muscle.

Objective: To determine the inhibitory effect of a test compound on acetylcholine-induced

contractions of the guinea pig ileum.

Materials:

Male Dunkin-Hartley guinea pig (250-350 g)

Tyrode's physiological salt solution (PSS)

Carbogen gas (95% O₂ / 5% CO₂)

Student Organ Bath with an isotonic transducer and kymograph or data acquisition system

Surgical instruments

Acetylcholine (ACh) stock solution

Test compound stock solution (e.g., Tiemonium, Pitofenone, Fenpiverinium)

Procedure:

Tissue Preparation:

Humanely euthanize the guinea pig.
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Isolate a segment of the terminal ileum and place it in a petri dish with carbogen-aerated

Tyrode's solution.

Gently flush the lumen to remove contents.

Cut the ileum into 2-3 cm segments.[22]

Mounting the Tissue:

Suspend a segment in the organ bath chamber containing Tyrode's solution at 37°C,

continuously bubbled with carbogen.

Attach one end to a fixed point and the other to the isotonic transducer.

Apply a resting tension of approximately 0.5-1 g and allow the tissue to equilibrate for at

least 30 minutes, with washes every 10-15 minutes.[22]

Determining Agonist Response:

Obtain a cumulative concentration-response curve for acetylcholine to determine the EC₅₀

(the concentration that produces 50% of the maximal response).

Assessing Antagonist Activity:

After washing the tissue and allowing it to return to baseline, pre-incubate with a known

concentration of the test compound for a set period (e.g., 20-30 minutes).

Again, obtain a cumulative concentration-response curve for acetylcholine in the presence

of the antagonist.

Data Analysis:

Compare the EC₅₀ values of acetylcholine in the absence and presence of the antagonist.

A rightward shift in the concentration-response curve indicates competitive antagonism.

The pA₂ value, a measure of the antagonist's potency, can be calculated using a Schild

plot.
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Caption: Experimental workflow for the isolated guinea pig ileum assay.
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Muscarinic Receptor Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for specific receptor

subtypes.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific muscarinic

receptor subtype (M1-M5).

Materials:

Cell membranes expressing the desired human muscarinic receptor subtype.

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

Test compound at various concentrations.

Assay buffer.

96-well microplates.

Cell harvester and glass fiber filters.

Scintillation counter and scintillation fluid.

Procedure:

Assay Setup:

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and

varying concentrations of the unlabeled test compound.

Include wells for total binding (radioligand and membranes only) and non-specific binding

(radioligand, membranes, and a high concentration of a known muscarinic antagonist like

atropine).

Incubation:

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a

sufficient time to reach binding equilibrium (e.g., 60-180 minutes).[23]
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Filtration:

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat

using a cell harvester. This separates the membrane-bound radioligand from the free

radioligand.

Wash the filters multiple times with ice-cold buffer to remove any unbound radioactivity.

Quantification:

Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid

scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the log concentration of the test compound

to generate a competition curve.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific radioligand binding).

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L]

is the concentration of the radioligand and Kₑ is its dissociation constant.
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Caption: Workflow for a radioligand competition binding assay.

Conclusion
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This technical guide has provided a comprehensive overview of the active ingredients found in

different formulations of Veralgin. For both the Tiemonium Methylsulphate and the combination

(Metamizole, Pitofenone, Fenpiverinium) formulations, the chemical structures and primary

mechanisms of action have been detailed. The provided quantitative data and experimental

protocols offer a valuable resource for researchers and drug development professionals

working in the fields of pharmacology and medicinal chemistry. Further research to elucidate

the precise quantitative binding affinities of Tiemonium Methylsulphate and Fenpiverinium for

muscarinic receptor subtypes would be beneficial for a more complete understanding of their

pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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